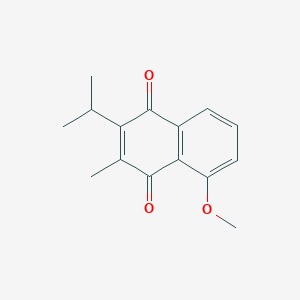
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene core with methoxy, methyl, and isopropyl substituents. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative, followed by oxidation and substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in targeting cancer cells, which are more susceptible to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Plumbagin: 5-Hydroxy-2-methyl-naphthalene-1,4-dione, known for its bioactive properties.
Juglone: 5-Hydroxy-1,4-naphthoquinone, with antibacterial and fungicidal activities.
Uniqueness
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with biological targets .
Propiedades
Número CAS |
80213-79-2 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
5-methoxy-3-methyl-2-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)13-10(15(12)17)6-5-7-11(13)18-4/h5-8H,1-4H3 |
Clave InChI |
VZPUUQZHUXKMQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


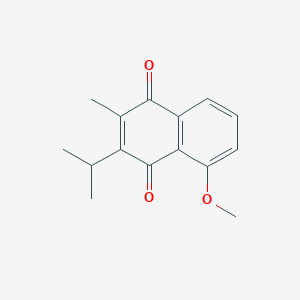
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
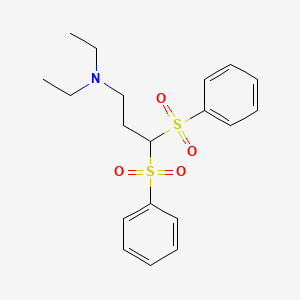
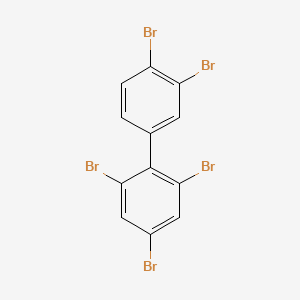
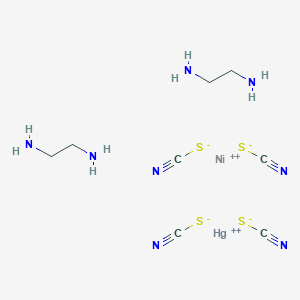
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
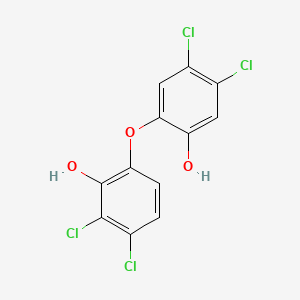
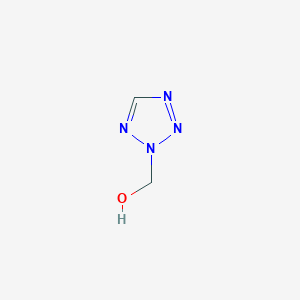
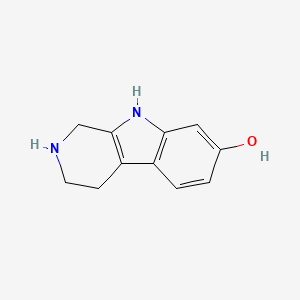
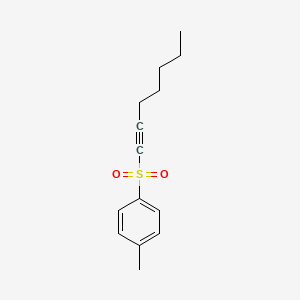
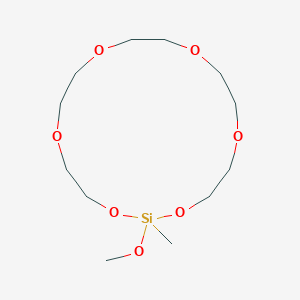
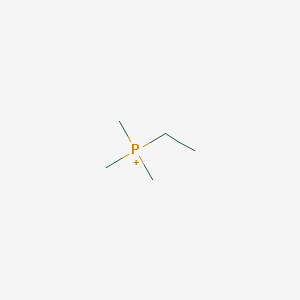
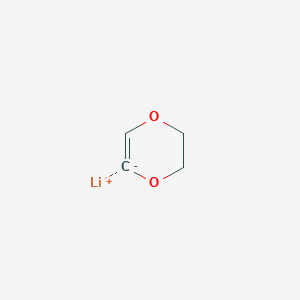
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
